molecular formula C12H12BrNO2 B8294585 t-Butyl 3-bromo-5-cyanobenzoate

t-Butyl 3-bromo-5-cyanobenzoate

Cat. No. B8294585
M. Wt: 282.13 g/mol
InChI Key: LFXBVLNRBVSAEY-UHFFFAOYSA-N
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Patent
US07446222B2

Procedure details

A mixture of t-butyl 3-bromo-5-iodobenzoate (1.91 g, 5 mmol), zinc cyanide (585 mg, 5 mmol), and tetrakis(triphenylphosphine)palladium(0) (300 mg, 5 mol %) in dimethylformamide (20 ml) was heated at 80° C. for 2 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (20 ml) and washed with water and brine. The organic phase was dried and evaporated. Chromatography with ethyl acetate/hexane (1:4) gave the title compound as a colourless oil (1.02 g, 73%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
585 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13](I)[CH:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH3:16][N:17](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([C:16]#[N:17])[CH:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6] |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)I
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
zinc cyanide
Quantity
585 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
300 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (20 ml)
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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